5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
描述
This benzamide derivative features a chloro-substituted aromatic ring (5-chloro-2-methoxybenzamide) linked via an amide bond to a pyridinylmethyl group bearing a 1-methyl-1H-pyrazole substituent. Its molecular formula is C₁₈H₁₇ClN₄O₂, with a molecular weight of 372.8 g/mol.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-23-11-13(10-22-23)16-5-3-12(8-20-16)9-21-18(24)15-7-14(19)4-6-17(15)25-2/h3-8,10-11H,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYSRLMZGAMGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, causing conformational changes, or modulating signal transduction pathways.
Biochemical Pathways
It’s plausible that it could influence various pathways based on its structural features and potential biological targets.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability and interaction with its targets.
生物活性
5-Chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing existing research findings and case studies to present a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a chloro group, a methoxy group, and a pyrazole moiety, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.79 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide |
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. For example, derivatives containing chloro and methoxy groups have shown promising activity against various bacterial strains.
Research Findings : A study indicated that compounds with a chloro substitution exhibited enhanced antibacterial activity against Gram-positive bacteria . This suggests that 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide may also possess antimicrobial properties worth exploring.
Inhibition of Enzymatic Activity
The compound's potential as an enzyme inhibitor is another area of interest. Specifically, its ability to inhibit enzymes involved in cancer progression or infection could be significant.
Example : Research on similar benzamide derivatives has shown effective inhibition of specific kinases involved in cancer signaling pathways. This positions 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide as a candidate for further investigation in enzyme inhibition studies .
相似化合物的比较
Benzoquinazolinone 12
Structure : 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one
Key Differences :
- Incorporates a (1S,2S)-2-hydroxycyclohexyl group, improving solubility and target engagement.
Activity : Demonstrates ~10-fold higher functional potency compared to its parent compound (BQCA) in M₁ muscarinic receptor modulation, attributed to optimized hydrophobic interactions .
| Property | Target Compound | Benzoquinazolinone 12 |
|---|---|---|
| Core Structure | Benzamide | Quinazolinone |
| Molecular Weight (g/mol) | 372.8 | ~480 (estimated) |
| Functional Potency (EC₅₀) | N/A | 0.3 nM (M₁ receptor) |
EU Patent Derivatives (EP 3 532 474 B1)
Examples :
- 5-Chloro-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide
Key Differences : - Replaces the pyrazole-pyridine moiety with a triazolo-pyridine ring , enhancing metabolic stability.
- Introduces a trifluoropropyloxy group , increasing lipophilicity (clogP ~4.2 vs. ~3.5 for the target compound).
Activity : Patent claims highlight efficacy in inflammatory disease models , likely due to kinase or protease inhibition .
Brominated Analog (2-Bromo-5-Methoxy-N-((2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzamide)
Structure : Substitutes chlorine with bromine at the 2-position of the benzamide.
Molecular Weight : 401.3 g/mol (C₁₈H₁₇BrN₄O₂).
Key Differences :
- Bromine’s larger atomic radius may enhance hydrophobic binding but reduce solubility.
- Positional isomerism (5-methoxy vs.
| Property | Target Compound | Brominated Analog |
|---|---|---|
| Halogen Substituent | Cl (5-position) | Br (2-position) |
| Molecular Weight | 372.8 | 401.3 |
| logP (Predicted) | 3.5 | 4.0 |
Simplified Benzamide Derivatives ()
Examples :
- 5-Chloro-2-Methoxy-N-(2-Methylpropyl)Benzamide
- N-Cyclohexyl-2-(4-Fluorophenyl)Acetamide
Key Differences : - Lack the pyridinylmethyl-pyrazole moiety , reducing complexity and target specificity.
- Lower molecular weights (e.g., 256.7 g/mol for 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide) correlate with diminished cellular activity in preliminary screens .
Research Findings and Implications
- Structural Optimization : The pyrazole-pyridine group in the target compound balances lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS targets .
- Halogen Effects : Chlorine offers a favorable balance of electronegativity and steric bulk compared to bromine, which may explain its prevalence in early-stage drug candidates .
- Patent Trends : Recent patents emphasize triazolo-pyridine and trifluoropropyl modifications to enhance pharmacokinetic profiles, suggesting avenues for further development of the target compound .
常见问题
Q. What are the common synthetic routes for constructing the benzamide-pyrazole-pyridine scaffold in this compound?
The synthesis typically involves multi-step coupling and cyclization reactions. For example:
- Amide bond formation : Coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine esters via carbodiimide-mediated reactions, followed by catalytic hydrogenation to remove protecting groups .
- Pyrazole incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1-methylpyrazole moiety to the pyridine ring .
- Final assembly : Condensation reactions under reflux with anhydrous sodium acetate or triethylamine as catalysts, as seen in analogous pyrazole-based syntheses .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole/pyridine proton signals at δ 7–9 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₇H₃₂O₅N₄ClF, MW 547.02) .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Q. What preliminary biological assays are used to evaluate derivatives of this compound?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
- Enzyme inhibition : PFOR enzyme assays (relevant to anaerobic metabolism) via competitive binding studies .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yield steps (e.g., amide coupling or pyrazole functionalization)?
- Catalyst screening : Replace traditional carbodiimides with newer agents like HATU or PyBOP to improve coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for pyrazole-pyridine coupling to enhance solubility and reaction rates .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes for cyclization steps, as demonstrated in similar thiadiazole syntheses .
Q. How do structural modifications (e.g., substituent variation on the pyrazole ring) affect bioactivity?
- SAR studies : Replace the 1-methyl group on the pyrazole with bulkier substituents (e.g., trifluoromethyl) to assess changes in lipophilicity and target binding .
- Electron-withdrawing groups : Introduce halogens (Cl, F) at the pyridine or benzamide positions to enhance metabolic stability and potency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects or off-target interactions .
- Crystallographic validation : Compare ligand-bound enzyme structures (e.g., PFOR) to confirm binding modes and rule out assay artifacts .
Q. How can computational methods guide the design of derivatives with improved properties?
- Molecular docking : Predict binding affinities to targets like PFOR or ion channels using software (AutoDock, Schrödinger) .
- ADMET profiling : Use QSAR models to optimize logP, solubility, and CYP450 inhibition profiles .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) |
|---|---|---|
| Amide (C=O) | 1640–1680 | -NH (1H: 8.2–8.5; ¹³C: ~170) |
| Pyridine C-H | N/A | 1H: 7.5–8.5 (multiplet) |
| Methoxy (OCH₃) | 2830–2970 | 1H: 3.8–4.0 (singlet) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
